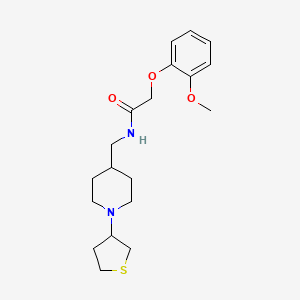

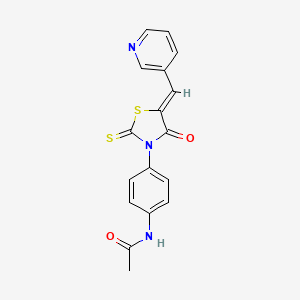

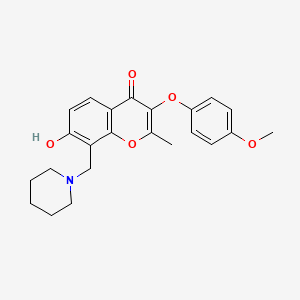

![molecular formula C20H16N6O B2624108 N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034401-04-0](/img/structure/B2624108.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are used as fundamental components in biologically active molecules . They can interact with biological systems, leading to various responses that can be harnessed for therapeutic purposes.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . Their ability to form stable complexes with transition metals makes them valuable in catalytic processes, enhancing the efficiency and selectivity of reactions.

Photosensitizers

Bipyridine derivatives are used as photosensitizers . They can absorb light and transfer the energy to other molecules, making them useful in applications such as solar energy conversion and photodynamic therapy.

Viologens

When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties, making them useful in applications such as electrochromic devices and redox flow batteries.

Supramolecular Structures

Bipyridine derivatives can form supramolecular structures through non-covalent interactions . These structures have interesting properties and can be used in the design of new materials with potential applications in areas such as nanotechnology and materials science.

Synthesis of Functionalized Bipyridines

Bipyridine derivatives like “N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” can be synthesized and functionalized for various applications . The functionalization of bipyridines can lead to the development of new materials with unique properties, expanding their range of applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c27-20(19-14-24-26(25-19)17-6-2-1-3-7-17)23-12-15-8-9-18(22-11-15)16-5-4-10-21-13-16/h1-11,13-14H,12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWAJMHGGWXBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

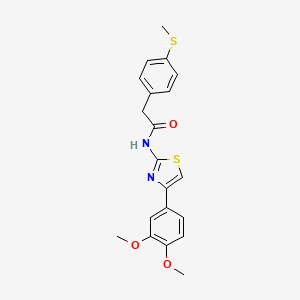

![N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2624035.png)

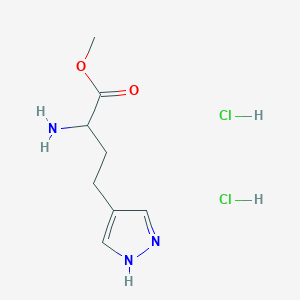

![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)

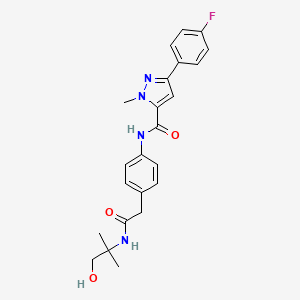

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2624045.png)